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Compound of Interest

Compound Name: Egfr-IN-140

Cat. No.: B15610105 Get Quote

Disclaimer: As of the latest available data, a specific molecule designated "Egfr-IN-140" is not

described in the public scientific literature. This guide, therefore, provides a comprehensive

overview of the binding affinity and selectivity of a representative, well-characterized covalent

inhibitor of the Epidermal Growth Factor Receptor (EGFR), Afatinib, based on established

principles and data from peer-reviewed studies.

Introduction to Afatinib and Covalent EGFR
Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in

regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling,

frequently driven by activating mutations, is a key factor in the progression of several cancers,

most notably non-small cell lung cancer (NSCLC).[1]

Afatinib is a second-generation, irreversible tyrosine kinase inhibitor that effectively blocks the

ErbB family of receptors, including EGFR, HER2, and HER4.[2][3] Unlike first-generation

reversible inhibitors, afatinib forms a covalent bond with a specific cysteine residue (Cys797) in

the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to sustained

inhibition of the receptor's signaling activity, a strategy designed to provide a more durable

therapeutic effect and to overcome certain forms of acquired resistance.[1][3]

The potency of a covalent inhibitor like afatinib is a function of both its initial, reversible binding

affinity (Ki) and the rate of subsequent covalent bond formation (kinact). The overall efficiency
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of this two-step mechanism is often expressed as the kinact/Ki ratio.[4]

Binding Affinity and Selectivity Profile of Afatinib
Afatinib's inhibitory activity has been extensively characterized against wild-type (WT) EGFR

and various clinically relevant mutant forms. The following tables summarize its potency,

typically measured as the half-maximal inhibitory concentration (IC50) in both biochemical and

cellular assays. Lower IC50 values are indicative of higher potency.

Table 1: Biochemical and Cellular Potency of Afatinib
Against EGFR Variants

EGFR Variant Assay Type IC50 (nM) Reference(s)

Wild-Type (WT) Biochemical 31 [2]

Cellular (A549) 2-12 [5]

L858R Biochemical 0.2 [2]

Cellular (H3255) - [5]

Exon 19 Deletion Biochemical 0.2 [2]

Cellular (PC-9) 0.8 [1]

L858R + T790M Cellular (H1975) 57 [1]

Exon 19 Del + T790M Cellular (PC-9ER) 165 [1]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The

data presented are representative values from the cited literature.

Afatinib demonstrates potent inhibition of the common activating mutations, L858R and exon

19 deletions.[1][2] While it maintains activity against the T790M resistance mutation, its efficacy

is notably reduced compared to the activating mutations.[1][3] The emergence of the C797S

mutation, which removes the cysteine residue required for covalent bonding, confers resistance

to afatinib.[1]

Table 2: Selectivity of Afatinib Against Other Kinases
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Kinase Assay Type IC50 (nM) Reference(s)

HER2 (ErbB2) Biochemical 14 [2][6]

HER4 (ErbB4) Biochemical 1 [2][6]

Afatinib is a pan-ErbB family inhibitor, demonstrating high potency against HER2 and HER4 in

addition to EGFR.[2][6]

Experimental Protocols
Detailed methodologies are crucial for the accurate determination and interpretation of an

inhibitor's binding affinity and selectivity. Below are protocols for key biochemical and cellular

assays commonly used in the characterization of EGFR inhibitors like afatinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which directly

correlates with kinase activity.

Materials:

Recombinant human EGFR (wild-type and mutant forms)

Poly(Glu, Tyr) 4:1 substrate

Afatinib

ATP

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[1]

ADP-Glo™ Kinase Assay Kit

384-well plates

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/1420-3049/26/21/6677
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940374/
https://www.mdpi.com/1420-3049/26/21/6677
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940374/
https://www.mdpi.com/1420-3049/26/21/6677
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940374/
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Selectivity_Profile_of_Afatinib_an_Irreversible_EGFR_Inhibitor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Preparation: Prepare a serial dilution of afatinib in DMSO.

Reaction Setup:

Add 1 µL of the diluted afatinib or DMSO (vehicle control) to the wells of a 384-well plate.

[1]

Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer.[1]

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

[1]

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[1]

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is

then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room

temperature.

Data Acquisition: Read the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and,

therefore, to the kinase activity. IC50 values are calculated by plotting the percentage of kinase

inhibition against the logarithm of the afatinib concentration.

Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell

lines that harbor different EGFR mutations.

Materials:

EGFR-dependent cancer cell lines (e.g., PC-9, H1975)

Cell culture medium and supplements
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Afatinib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow

them to attach overnight.

Compound Treatment: Treat the cells with various concentrations of afatinib for 48-72 hours.

[1]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing

viable cells to metabolize the MTT into formazan crystals.[1]

Solubilization: Add 150 µL of a solubilization solution to each well to dissolve the formazan

crystals.[1]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are

determined by plotting the percentage of cell viability against the logarithm of the inhibitor

concentration.

Visualizations
EGFR Signaling Pathway and Mechanism of Afatinib
Inhibition
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Caption: EGFR signaling cascade and the covalent inhibition by Afatinib.
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Experimental Workflow for Kinase Inhibitor Profiling
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Cellular Assay

Prepare serial dilution
of Afatinib

Incubate inhibitor with
recombinant EGFR kinase

Initiate reaction with
ATP and substrate

Measure kinase activity
(e.g., ADP-Glo) Determine IC50

Seed EGFR-dependent
cancer cells

Treat cells with varying
concentrations of Afatinib Incubate for 48-72 hours Assess cell viability

(e.g., MTT assay) Calculate cellular IC50

Click to download full resolution via product page

Caption: Workflow for biochemical and cellular inhibitor profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15610105#egfr-in-140-binding-affinity-and-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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